tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate
CAS No.: 109770-82-3
Cat. No.: VC2053736
Molecular Formula: C9H15BrN2O3
Molecular Weight: 279.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109770-82-3 |
|---|---|
| Molecular Formula | C9H15BrN2O3 |
| Molecular Weight | 279.13 g/mol |
| IUPAC Name | tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h6H,4-5H2,1-3H3,(H,11,13) |
| Standard InChI Key | AHAHZEKELWWMSJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CC(=NO1)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC(=NO1)Br |
Introduction
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C9H15BrN2O3 and a molecular weight of 279.13 g/mol . This compound is of interest in various scientific fields due to its unique chemical structure and potential biological activities.
Synthesis Methods
The synthesis of tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-4,5-dihydroisoxazole. Metal catalysts like copper(I) or ruthenium(II) are often used for the (3 + 2) cycloaddition reaction.
Chemical Reactions and Transformations
This compound undergoes various chemical reactions:
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Oxidation: Can be oxidized using reagents like potassium permanganate.
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Reduction: The bromine atom can be reduced using agents like lithium aluminum hydride.
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Substitution: The bromine can be substituted with nucleophiles such as sodium azide under appropriate conditions.
Biological Activity and Research Findings
Isoxazole derivatives, including this compound, are studied for their potential biological activities such as anticancer, antibacterial, and antimicrobial properties. Specifically, compounds with isoxazole rings have shown antimalarial and antitrypanosomal effects. The mechanism involves enzyme inhibition, where the brominated derivative acts as a covalent inhibitor of Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH).
Biological Activity Overview
| Activity | Description |
|---|---|
| Antimalarial | Inhibits PfGAPDH, an essential enzyme in malaria parasites. |
| Antitrypanosomal | Potential activity against trypanosomes. |
| Anticancer | Isoxazole derivatives have shown anticancer properties. |
Safety and Handling
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation. It is recommended for use in laboratory settings only, and ingestion or bodily introduction is strictly prohibited .
Safety Data
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Applications in Science and Industry
This compound is used as an intermediate in the synthesis of various heterocyclic compounds and is explored for its potential in drug discovery and development. It is also utilized in the production of pharmaceuticals and other fine chemicals.
Industrial Applications
| Field | Use |
|---|---|
| Chemistry | Intermediate in heterocyclic synthesis. |
| Biology | Studied for biological activities. |
| Medicine | Potential use in drug discovery. |
| Industry | Production of pharmaceuticals and fine chemicals. |
Comparison with Similar Compounds
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate can be compared with similar compounds such as tert-Butyl ((3-chloro-4,5-dihydroisoxazol-5-yl)methyl)carbamate and tert-Butyl ((3-fluoro-4,5-dihydroisoxazol-5-yl)methyl)carbamate. These compounds differ in their substituents, leading to variations in chemical and biological properties.
Comparison Table
| Compound | Substituent | Properties |
|---|---|---|
| tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate | Bromine | High reactivity. |
| tert-Butyl ((3-chloro-4,5-dihydroisoxazol-5-yl)methyl)carbamate | Chlorine | Lower reactivity than bromine. |
| tert-Butyl ((3-fluoro-4,5-dihydroisoxazol-5-yl)methyl)carbamate | Fluorine | High stability, low reactivity. |
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